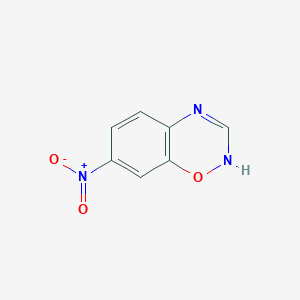![molecular formula C13H16O2 B14623501 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one CAS No. 57918-92-0](/img/structure/B14623501.png)
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by a phenyl ring substituted with a hydroxy group and a 3-methylbut-1-en-1-yl group, along with an ethanone group. It is a metabolite found in human urine and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one can be achieved through chemoenzymatic reactions. One common method involves the use of 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase, an enzyme that catalyzes the formation of the compound from its precursors . The reaction conditions typically involve the use of protein-dithiol and reduced ferredoxin proteins as electron donors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar chemoenzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 1-[4-(3-oxo-3-methylbut-1-en-1-yl)phenyl]ethan-1-one.
Reduction: Formation of 1-[4-(3-hydroxy-3-methylbut-1-en-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role as a metabolite in human urine and its potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group and the phenyl ring allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares a similar hydroxy and methylbutenyl structure but differs in its phosphate group.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure with a benzoic acid group instead of an ethanone group.
Uniqueness
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its presence as a metabolite in human urine also highlights its relevance in biological studies .
Propiedades
Número CAS |
57918-92-0 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-[4-(3-hydroxy-3-methylbut-1-enyl)phenyl]ethanone |
InChI |
InChI=1S/C13H16O2/c1-10(14)12-6-4-11(5-7-12)8-9-13(2,3)15/h4-9,15H,1-3H3 |
Clave InChI |
FREKFKRWVDRPHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C=CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
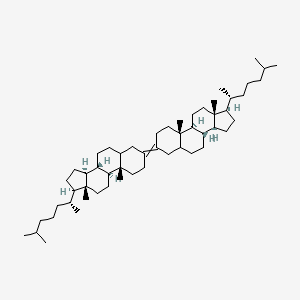
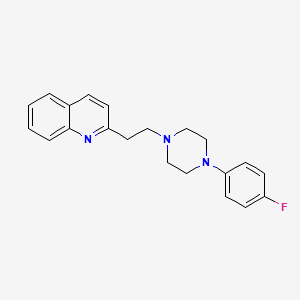
-lambda~5~-phosphane](/img/structure/B14623461.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
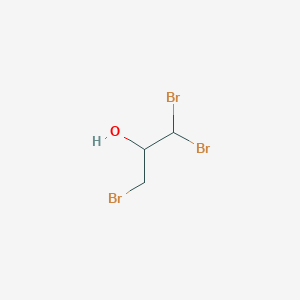
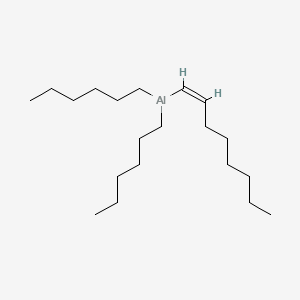
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
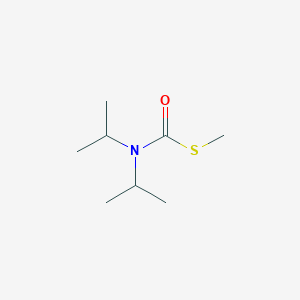
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
